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AmpR protein

Cat. No.: B1167006
CAS No.: 125267-46-1
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Description

Contextualizing LysR-Type Transcriptional Regulators (LTTRs) in Bacterial Physiology

LysR-type transcriptional regulators (LTTRs) represent one of the most abundant families of transcriptional regulators in bacteria, playing crucial roles in a vast spectrum of metabolic and physiological functions. nih.govannualreviews.orgosti.gov These proteins are typically homotetramers, with each subunit comprising an N-terminal DNA-binding domain and a C-terminal effector-binding domain. nih.govannualreviews.orgosti.gov LTTRs are known for their dual-function capabilities, often acting as both repressors and activators of gene expression. nih.govannualreviews.org They bind to DNA in both the presence and absence of small-molecule ligands, or effectors, which trigger conformational changes that modulate their interaction with DNA and RNA polymerase. nih.govannualreviews.org This family of regulators is integral to bacterial responses to various environmental cues, controlling processes such as amino acid biosynthesis, motility, quorum sensing, and oxidative stress responses. researchgate.net

Historical Perspectives on AmpR Protein Discovery and Initial Characterization

The discovery of AmpR is intrinsically linked to the study of β-lactam antibiotic resistance, particularly the inducible expression of the AmpC β-lactamase. nih.govnih.gov Initial studies in Gram-negative bacteria like Citrobacter freundii and Enterobacter cloacae revealed that the expression of the chromosomal ampC gene was controlled by a divergently transcribed upstream regulatory gene, which was named ampR. asm.orgasm.org AmpR was identified as a member of the LysR family of transcriptional regulators. asm.org

Early research established that AmpR functions by binding to the intergenic region between ampR and ampC. nih.govasm.org It was proposed that AmpR's regulatory activity is modulated by molecules derived from the bacterial cell wall, specifically peptidoglycan metabolites. nih.govnih.gov Under normal growth conditions, AmpR binds to the peptidoglycan precursor UDP-N-acetylmuramic acid (MurNAc)-pentapeptide, which leads to the repression of ampC transcription. nih.govnih.gov However, upon exposure to β-lactam antibiotics, which disrupt cell wall synthesis, an accumulation of different peptidoglycan catabolites occurs. These molecules, such as 1,6-anhydroMurNAc-peptides, are thought to competitively bind to AmpR, converting it into an activator of ampC transcription. nih.gov

Further characterization, particularly in Pseudomonas aeruginosa, revealed that AmpR's role extends beyond the regulation of a single gene. asm.orgasm.org Studies involving the creation and analysis of ampR mutant strains demonstrated that AmpR influences the expression of a broad range of genes, establishing it as a global regulator. asm.orgplos.org

Overview of the this compound's Significance in Bacterial Adaptation and Pathogenesis

The this compound is a critical factor in the ability of many pathogenic bacteria to adapt to environmental stresses and cause disease. Its most well-documented role is in the regulation of antibiotic resistance. By controlling the expression of AmpC β-lactamase, AmpR allows bacteria to defend against a wide range of β-lactam antibiotics. nih.govnih.gov In some bacteria, like P. aeruginosa, AmpR's influence on antibiotic resistance is even broader, modulating the expression of other resistance mechanisms such as efflux pumps. plos.org

Beyond antibiotic resistance, AmpR has been shown to be a global regulator that impacts various aspects of virulence. plos.orgnih.gov In P. aeruginosa, an opportunistic human pathogen, AmpR influences the expression of over 500 genes. plos.org It has been demonstrated to positively regulate acute virulence factors while negatively regulating biofilm formation, a key characteristic of chronic infections. plos.org This dual regulatory function suggests that AmpR acts as a switch between acute and chronic infection phenotypes. nih.gov

The regulatory reach of AmpR extends to quorum sensing, a cell-to-cell communication system that coordinates gene expression in a population-density-dependent manner, and other virulence-associated systems. asm.orgplos.org The protein has been shown to regulate the expression of other transcriptional regulators and sigma factors, thereby amplifying its regulatory impact. plos.org The requirement of a functional AmpR for the full pathogenicity of P. aeruginosa has been demonstrated in model organisms, highlighting its importance in the infection process. plos.org

Properties

CAS No.

125267-46-1

Molecular Formula

C9H13NO

Synonyms

AmpR protein

Origin of Product

United States

Molecular Architecture and Structural Determinants of Ampr Protein Function

Gene Organization and Operon Structure Involving ampR

The gene encoding AmpR (ampR) is commonly found in a divergent operon with the gene encoding AmpC β-lactamase (ampC). nih.govnih.govoup.com This arrangement allows AmpR to regulate the transcription of both genes by binding to the intergenic region located between them. nih.govnih.gov

Divergent ampR-ampC Operons and Intergenic Regions

In bacteria with inducible AmpC expression, such as P. aeruginosa, C. freundii, and E. cloacae, the ampR and ampC genes are divergently transcribed from overlapping promoters within a shared intergenic region. nih.govoup.com This intergenic region serves as a binding site for AmpR. nih.govnih.govnih.gov The length of this intergenic region can vary between species; for instance, in P. aeruginosa, it is approximately 148-159 bp long. nih.govoup.comresearchgate.net Sequence analysis of the intergenic region in species like C. freundii, E. cloacae, and P. aeruginosa reveals some conservation of promoter sequences. nih.gov

Promoter Architecture and Transcriptional Start Sites

The divergent ampR and ampC genes have their own promoter regions within the intergenic space. nih.govnih.gov Transcriptional start sites (TSSs) for both genes have been mapped. In P. aeruginosa, strong σ54 consensus sequences have been identified at the -12 and -24 positions of the ampR TSS, while strong σ70 promoter sequences are observed at the -10 and -35 positions of the ampC TSS. nih.govresearchgate.net Sigma factor RpoN has been shown to negatively regulate ampR expression in P. aeruginosa, potentially through promoter blocking. nih.govresearchgate.net The minimal ampC promoter region required for induction has been determined in some species, extending approximately 98 bp upstream of the TSS in P. aeruginosa. nih.govresearchgate.net AmpR binds to a region within these overlapping promoters to exert its regulatory control. nih.gov

Domain Organization of the AmpR Protein

AmpR is a modular protein consisting of two main functional domains: an N-terminal DNA-binding domain and a C-terminal effector-binding domain. nih.govnih.gov These domains are connected by a linker region. annualreviews.org

N-Terminal DNA-Binding Domain: Helix-Turn-Helix (HTH) Motif

The N-terminal domain of AmpR is responsible for binding to specific DNA sequences in the ampR-ampC intergenic region. nih.govnih.gov This domain contains a conserved helix-turn-helix (HTH) motif, which is characteristic of many bacterial transcriptional regulators. nih.govnih.govnih.govnih.govebi.ac.ukwikipedia.org The HTH motif typically consists of two alpha helices connected by a short turn. wikipedia.orgembl.de In LTTRs, this domain is often described as a winged helix-turn-helix (wHTH) motif, featuring additional beta-hairpin "wings" that can also interact with DNA. nih.govebi.ac.ukwikipedia.orgebi.ac.uk The second helix within the HTH motif, often called the "recognition helix," plays a primary role in sequence-specific DNA binding by interacting with the major groove of the DNA. wikipedia.org Site-directed mutagenesis studies have identified specific amino acid residues within the HTH motif of P. aeruginosa AmpR, such as Ser38 and Lys42, that are critical for DNA binding and function. nih.govresearchgate.net

C-Terminal Effector-Binding Domain (EBD)

The C-terminal domain of AmpR is known as the effector-binding domain (EBD) or inducer-binding domain. nih.govnih.govannualreviews.orgnih.gov This domain is responsible for binding to small molecule ligands, specifically peptidoglycan metabolites, which act as effectors that modulate AmpR's regulatory activity. nih.govnih.govnih.gov The EBD is structurally similar to periplasmic binding proteins, featuring a cleft between two subdomains that forms the effector-binding site. annualreviews.orgebi.ac.uknih.gov These subdomains typically adopt α/β Rossmann-like folds. nih.govnih.gov Crystal structures of the AmpR EBD, such as that from C. freundii bound to UDP-MurNAc-pentapeptide, have provided insights into the molecular interactions at the effector-binding site. nih.govnih.govrcsb.org The terminal D-Ala-D-Ala motif of UDP-MurNAc-pentapeptide has been shown to form primary contacts with the protein. nih.govrcsb.org Specific residues within the EBD are involved in effector binding; for example, Tyr264, Thr103, and Ser221 in P. aeruginosa AmpR are strictly conserved and likely form a polar anchor for the pentapeptide. nih.gov Conformational changes induced by effector binding are thought to alter AmpR's interaction with DNA and RNA polymerase, thereby switching its regulatory function between repression and activation. nih.govannualreviews.orgebi.ac.uk

Quaternary Structure and Oligomerization Dynamics of the this compound

AmpR, consistent with other LTTRs, functions as an oligomer. nih.govebi.ac.uk Studies have shown that AmpR primarily exists as a homotetramer in solution. nih.govebi.ac.uk This tetrameric structure is crucial for its DNA binding and regulatory activity. nih.govebi.ac.uk

Research using techniques like non-denaturing mass spectrometry and gel filtration has demonstrated the tetrameric state of AmpR from species like C. freundii. nih.gov The tetramer can bind to DNA containing the LTTR binding motif, and this binding can stabilize the tetrameric form. nih.govrcsb.org Furthermore, the AmpR tetramer has been shown to bind multiple molecules of its effector ligands. For instance, the C. freundii AmpR tetramer can bind up to four molecules of the repressor ligand UDP-MurNAc-pentapeptide in a potentially stepwise manner. nih.govrcsb.org This suggests that each monomer within the tetramer's EBD can bind one molecule of the repressor. nih.gov

Homotetrameric and Dimeric States and Their Functional Implications

LTTR proteins, including AmpR, typically function as oligomers, often as homotetramers nih.gov. These oligomeric states are crucial for their regulatory activity, allowing them to bind to DNA and undergo conformational changes upon effector binding nih.gov. Studies on Citrobacter freundii AmpR have shown it to be a homotetramer that is stabilized by DNA containing the characteristic LTTR binding motif, T-N11-A nih.govresearchgate.net. This tetramer can bind up to four molecules of its repressor ligand, UDP-MurNAc-pentapeptide nih.govresearchgate.net.

While the homotetrameric form is considered typical for LTTRs and has been observed for AmpR from C. freundii, studies on P. aeruginosa AmpR suggest it likely functions as a dimer nih.govasm.org. This indicates potential variations in the preferred oligomeric state among AmpR proteins from different bacterial species, which could have implications for their specific regulatory mechanisms. The oligomeric state can influence DNA binding and the allosteric regulation of the protein nih.gov.

Structural Transitions Upon Effector Binding

The binding of effector molecules to the EBD of AmpR induces structural transitions that alter its affinity for DNA and its regulatory activity nih.govnih.gov. In Enterobacteriaceae, AmpR's inducibility is linked to the recycling of peptidoglycan nih.gov. AmpR is controlled by both a repressor ligand, UDP-MurNAc-pentapeptide, and activator ligands, such as 1,6-anhydroMurNAc-tripeptide or -pentapeptide nih.gov.

A crystal structure of the AmpR EBD from C. freundii bound to UDP-MurNAc-pentapeptide revealed that the terminal D-Ala-D-Ala motif of the repressor makes primary contacts with the protein nih.govresearchgate.net. The effector-binding site is located between the two subdomains of each monomer within the dimeric EBD nih.govnih.gov. Upon binding of an appropriate effector ligand, conformational changes in the LTTR protein, including AmpR, are thought to occur nih.gov. These changes can lead to a "sliding dimer" model where DNA-binding domains reposition, altering DNA bending and influencing the accessibility of promoter regions to RNA polymerase nih.gov.

Small angle X-ray scattering studies of the full-length AmpR tetramer bound to DNA indicate a subtle conformational change upon binding UDP-MurNAc-pentapeptide nih.govresearchgate.net. This suggests that while significant structural rearrangements can occur, even subtle transitions can be functionally important in modulating AmpR activity nih.govresearchgate.netplos.org.

Data Table: Oligomeric States of AmpR and Related LTTRs

Protein SourceObserved Oligomeric State(s)NotesReference
Citrobacter freundii AmpRHomotetramerStabilized by DNA, binds repressor ligand nih.govresearchgate.net
Pseudomonas aeruginosa AmpRDimer likelyPotentially membrane-associated nih.govasm.org
Escherichia coli CAP/CRPHomodimerRegulated by cAMP binding pnas.orgplos.org
Pseudomonas aeruginosa APSRHomotetramerContains [4Fe-4S] cluster researchgate.net
Escherichia coli PAPSRHomodimerDimer interface involves specific helices researchgate.net

Note: This table includes related LTTRs or proteins where oligomeric states have been studied for comparative context.

Critical Residues and Their Contributions to this compound Activity

Specific amino acid residues within AmpR are crucial for its function, mediating interactions with both DNA and effector molecules. Site-directed mutagenesis and structural studies have helped identify some of these critical residues.

Residues within the DNA-Binding Motif

The N-terminal domain of AmpR contains a winged helix-turn-helix (HTH) motif, which is characteristic of LTTRs and is responsible for DNA binding nih.govnih.gov. This motif interacts with specific DNA sequences in the promoter regions of target genes, such as ampC nih.govasm.orgnih.gov.

In P. aeruginosa AmpR, site-directed mutagenesis of the HTH motif identified residues critical for binding and function, such as Ser38 and Lys42. Another residue, His39, was found to be critical for function but not DNA binding nih.gov. These findings highlight the specific roles of individual amino acids within the HTH motif in mediating the interaction with DNA and subsequent transcriptional regulation. The winged helix motif is a common DNA-binding structure found in various proteins oup.com.

Data Table: Critical Residues in AmpR DNA Binding

Residue (P. aeruginosa AmpR)Location (within HTH motif)Observed ContributionReference
Ser38HTH motifCritical for binding and function nih.gov
Lys42HTH motifCritical for binding and function nih.gov
His39HTH motifCritical for function, not binding nih.gov

Residues Implicated in Effector Recognition and Allosteric Modulation

The C-terminal effector-binding domain (EBD) of AmpR contains the site where peptidoglycan metabolites bind, leading to allosteric modulation of the protein's activity nih.govnih.gov. Specific residues within the EBD are involved in recognizing and binding these effector molecules.

Studies on C. freundii AmpR have implicated residues like Gly102 and Asp135 in the repression state of the protein nih.gov. Mutations at the base of the interdomain pocket within the EBD have been shown to affect AmpC induction. For instance, substitutions like Thr103Val, Ser221Ala, and Tyr264Phe rendered AmpR incapable of inducing ampC, while a Gly102Glu substitution resulted in constitutive ampC expression nih.gov. The Gly102Glu mutation was found to affect the secondary structure of the EBD, suggesting it induces a conformational change leading to constitutive activity nih.gov.

These residues, located within or near the effector-binding pocket, play a crucial role in the allosteric communication between the EBD and the DNA-binding domain, ultimately controlling AmpR's ability to activate or repress gene transcription plos.orgbiorxiv.orgrsc.orgnih.gov. The binding of effectors can shift the conformational equilibrium of the protein plos.org.

Data Table: Critical Residues in AmpR Effector Recognition and Allostery (primarily C. freundii AmpR)

Residue (C. freundii AmpR)Location (within EBD)Observed ContributionReference
Gly102EBDImplicated in repression state; mutation can cause constitutive expression nih.govnih.gov
Asp135EBDImplicated in repression state; structural role nih.gov
Thr103EBD (interdomain pocket)Mutation (Val) prevents ampC induction nih.gov
Ser221EBD (interdomain pocket)Mutation (Ala) prevents ampC induction nih.gov
Tyr264EBD (interdomain pocket)Mutation (Phe) prevents ampC induction nih.gov

Regulatory Mechanisms Governed by the Ampr Protein

Transcriptional Control of Target Genes by AmpR Protein

AmpR functions as a global transcriptional factor, modulating the expression of numerous genes. asm.orgnih.gov In Pseudomonas aeruginosa, for instance, the AmpR regulon is extensive, affecting over 500 genes involved in diverse pathways. nih.gov This includes genes related to both β-lactam and non-β-lactam resistance, quorum sensing, and virulence factor production. oup.comnih.gov AmpR can act as both a positive and negative regulator. For example, it positively regulates the expression of the ampC β-lactamase gene while negatively regulating genes associated with biofilm formation. nih.govasm.org

Direct DNA Binding and Operator Sites

Like other LTTRs, AmpR exerts its regulatory effects by directly binding to specific DNA sequences within the promoter regions of its target genes. nih.govnih.gov This interaction is mediated by a conserved N-terminal DNA-binding domain that features a winged helix-turn-helix motif. nih.govasm.org AmpR typically functions as a homotetramer to regulate gene transcription. nih.gov

A characteristic feature of LTTR binding sites is the presence of a conserved sequence motif, T-N₁₁-A. nih.govasm.org AmpR recognizes and binds to this motif within the operator regions of the genes it regulates. nih.govrcsb.orgnih.govresearchgate.net This binding is crucial for the transcriptional control exerted by AmpR. nih.gov In the intergenic region between the divergently transcribed ampR and ampC genes, a canonical high-affinity T-N₁₁-A motif has been identified. nih.gov In addition to this high-affinity site, it is proposed that lower-affinity binding sites also exist, which are important for the fine-tuned regulation of ampC expression. nih.gov The presence of this motif is a key determinant for AmpR binding and subsequent gene regulation. nih.gov

The affinity of AmpR for its target promoters can vary, which contributes to the differential regulation of genes within its regulon. acs.org The interaction of AmpR with the ampC promoter is a well-studied example of its specificity. The ampR and ampC genes are typically arranged in a divergent operon, with their promoters located in the intergenic region. nih.govasm.org AmpR binds to this intergenic region, which contains overlapping promoters, allowing it to control the transcription of both genes. nih.govnih.gov In Citrobacter freundii, AmpR binds to a single site that overlaps the ampR promoter, leading to autoregulation, and is also required for the activation of the ampC promoter. nih.govasm.org The binding of AmpR to the promoter region can facilitate the binding of RNA polymerase, thereby activating transcription. nih.gov Studies have shown that the affinity of LTTRs like the cyclic AMP receptor protein (CRP) for different promoter sites is sequence-dependent. acs.org This suggests that variations in the sequence of AmpR binding sites across different promoters contribute to its specificity and the strength of its regulatory effect. acs.orgplos.org

T-N11-A LTTR Binding Motifs

Regulation of ampC Gene Expression

The regulation of the ampC gene, which encodes a β-lactamase, is the most characterized function of AmpR. This regulation is critical for the inducible resistance to β-lactam antibiotics in many Gram-negative bacteria. rcsb.orgnih.gov

Under normal physiological conditions, in the absence of β-lactam antibiotics, AmpR acts as a repressor, maintaining a low basal level of ampC expression. asm.orgnih.gov This repression is achieved through the binding of AmpR to the ampC operator region. nih.gov However, upon exposure to certain β-lactam antibiotics, AmpR switches its function to become a potent activator of ampC transcription. nih.govnih.gov This induction leads to a significant increase in the production of AmpC β-lactamase, which can then hydrolyze the antibiotic, conferring resistance. nih.gov The level of induction can be substantial, with some studies reporting a 10- to 200-fold increase in expression. asm.org This dual functionality of AmpR as both a repressor and an activator is a hallmark of its regulatory mechanism. asm.org

ConditionAmpR ActivityampC Expression Level
No β-lactam inducerRepressorBasal (low)
Presence of β-lactam inducerActivatorInduced (high)
ampD mutationActivatorConstitutive (high)

The transition of AmpR from a repressor to an activator is governed by a sophisticated molecular switch mechanism that is intimately linked to the cell's peptidoglycan recycling pathway. nih.govasm.org The activity of AmpR is allosterically regulated by the binding of specific peptidoglycan-derived effector molecules. nih.govopen.edu

In the repressive state, AmpR is bound to the peptidoglycan precursor UDP-N-acetylmuramic acid (MurNAc)-pentapeptide. nih.govrcsb.orgnih.gov This complex maintains the repressed state of ampC transcription. asm.org When the bacterium is exposed to β-lactam antibiotics, the synthesis of the cell wall is disrupted, leading to an accumulation of peptidoglycan degradation products in the cytoplasm. nih.gov Specifically, 1,6-anhydroMurNAc-peptides accumulate and are proposed to act as inducer molecules. nih.govrcsb.orgnih.gov These inducer molecules competitively displace the UDP-MurNAc-pentapeptide from AmpR. rcsb.orgnih.gov This exchange of ligands induces a conformational change in the this compound, converting it into an activator of ampC transcription. asm.orgnih.gov This molecular switch allows the cell to rapidly respond to the presence of β-lactam antibiotics by upregulating the production of the resistance enzyme AmpC. nih.gov

Basal Repression and Inducible Activation by this compound

Autoregulation of ampR Gene Expression

Autoregulation, where a protein controls its own transcription, is a common feature of the LysR family of transcriptional regulators. oup.comasm.org In the case of AmpR, this mechanism appears to be species-dependent.

In Citrobacter freundii, the ampR and ampC genes are organized in a divergent operon, with their promoters located in the short intergenic region. nih.gov AmpR binds to a specific site within this region that overlaps with the ampR promoter. nih.govnih.gov This binding allows AmpR to negatively control its own synthesis, a process known as autogenous control or autorepression. asm.orgnih.gov This autoregulation is a classic negative feedback loop, ensuring that the concentration of the AmpR regulator is maintained at an appropriate level within the cell. elifesciences.org

Conversely, studies in Pseudomonas aeruginosa have shown that AmpR does not appear to autoregulate its own expression under standard laboratory conditions. nih.govuniprot.org Experiments using lacZ reporter fusions with the ampR promoter showed that expression levels were not significantly different in a wild-type strain compared to an ampR mutant, nor were they affected by the presence of β-lactam inducers. nih.gov However, some evidence suggests that autoregulation in P. aeruginosa may occur under specific conditions, such as during β-lactam stress in strains that constitutively produce alginate, indicating that the process might be dependent on other cellular factors like the alginate master regulator AlgT/U. oup.com

Ligand-Mediated Allosteric Regulation of this compound

A key feature of AmpR function is its allosteric regulation by small molecules, or ligands, derived from the bacterial cell wall's peptidoglycan (PG) recycling pathway. nih.govasm.org Allosteric regulation involves the binding of an effector molecule at a site distinct from the protein's active site, inducing a conformational change that modulates the protein's activity. researchgate.netfrontiersin.org AmpR is unusual among LTTRs in that it is controlled by both repressor and activator ligands, providing a highly sensitive system for responding to the state of the cell wall. nih.gov This dual control allows the bacterium to finely tune the expression of the ampC β-lactamase in response to antibiotic-induced stress.

Peptidoglycan (PG) Metabolites as Effector Molecules

The effector molecules that control AmpR are direct byproducts of peptidoglycan synthesis and degradation. This direct link allows the cell to sense disruptions in cell wall integrity, such as those caused by β-lactam antibiotics, and mount a defensive response. nih.govfrontiersin.org The balance between two types of PG-derived metabolites in the cytoplasm dictates whether AmpR acts as a repressor or an activator of ampC transcription. nih.govasm.org

Under normal growth conditions, in the absence of β-lactam antibiotics, AmpR actively represses the transcription of the ampC gene. researchgate.netnih.govrcsb.org This repression is mediated by its binding to the peptidoglycan precursor UDP-N-acetylmuramic acid (MurNAc)-pentapeptide. nih.govresearchgate.net This molecule is a key building block for cell wall synthesis. asm.org Structural and biochemical studies have shown that the AmpR homotetramer can bind up to four molecules of UDP-MurNAc-pentapeptide, with one molecule binding to the effector-binding domain of each monomer. nih.govresearchgate.netrcsb.org The primary contacts between AmpR and the repressor ligand are formed with the terminal D-Ala-D-Ala motif of the pentapeptide chain. nih.govresearchgate.netnih.gov Binding of this repressor ligand maintains AmpR in a conformation that prevents the activation of ampC transcription. asm.org

When bacteria are exposed to β-lactam antibiotics, the enzymes responsible for cell wall synthesis (penicillin-binding proteins) are inhibited. This disruption leads to an imbalance in peptidoglycan turnover, resulting in the accumulation of PG catabolites in the cytoplasm. researchgate.netnih.govrcsb.org These catabolites are 1,6-anhydroMurNAc-peptides, which function as the activator ligands for AmpR. nih.govasm.org The generation of these activators involves several enzymes. Lytic transglycosylases release N-acetylglucosamine-1,6-anhydroMurNAc-peptides from the peptidoglycan layer, which are then transported into the cytoplasm by the permease AmpG. nih.govasm.org In the cytoplasm, the enzyme NagZ removes the N-acetylglucosamine moiety to yield 1,6-anhydroMurNAc-peptides (such as tripeptide or pentapeptide species), which can then bind to AmpR. nih.govasm.orgasm.org The accumulation of these activator molecules signals cell wall damage and triggers the induction of ampC expression. asm.org

Repressor Ligands: UDP-N-acetylmuramic Acid (MurNAc)-pentapeptide

Competitive Binding Mechanisms and Conformational Changes

The switch in AmpR activity from a repressor to an activator is governed by a competitive binding mechanism. researchgate.netnih.gov The antibiotic-induced accumulation of 1,6-anhydroMurNAc-peptides (activators) in the cytoplasm allows them to outcompete and displace the UDP-MurNAc-pentapeptide (repressor) from the effector-binding domain of AmpR. researchgate.netnih.govrcsb.orgoup.com

Research suggests that 1,6-anhydroMurNAc-pentapeptide may be a more potent activator than the tripeptide form because it also contains the D-Ala-D-Ala motif recognized by AmpR, potentially giving it a competitive advantage in binding. researchgate.netnih.govrcsb.org

Upon binding the repressor ligand (UDP-MurNAc-pentapeptide), the AmpR-DNA complex undergoes only a slight conformational change. nih.govnih.govrcsb.org This suggests a subtle regulatory mechanism. Modeling studies predict that while the peptide portion of the ligands is crucial for binding, it is the distinct UDP-MurNAc and 1,6-anhydroMurNAc moieties of the repressor and activator, respectively, that are responsible for modulating the quaternary structure of the AmpR tetramer and ultimately controlling its transcriptional activity. nih.govresearchgate.netnih.gov The binding of the activator ligand is thought to induce a conformational shift in AmpR that facilitates the recruitment of RNA polymerase to the ampC promoter, leading to robust transcription of the β-lactamase gene and subsequent antibiotic resistance. nih.gov

Interplay of this compound with Other Regulatory Elements

The regulatory influence of AmpR extends far beyond the ampC gene, particularly in opportunistic pathogens like P. aeruginosa. Transcriptomic studies have revealed that AmpR functions as a global regulator, influencing the expression of over 500 genes. asm.orgplos.org This broad regulon includes genes involved in non-β-lactam antibiotic resistance, virulence, quorum sensing (QS), and biofilm formation. nih.govplos.orgnih.gov

AmpR's regulatory network includes several key cellular systems:

Cell Wall Recycling Enzymes: AmpR's function is intrinsically linked to the enzymes that control the levels of its ligands. The amidase AmpD, for example, breaks down the activator ligands. asm.orgoup.com Mutations that inactivate AmpD lead to the accumulation of 1,6-anhydroMurNAc-peptides, causing AmpR to become a constitutive activator of ampC, resulting in high-level antibiotic resistance. asm.orgoup.com Similarly, the permease AmpG and the glycosidase NagZ are critical for processing and transporting the activator molecules into the cytoplasm. asm.orgasm.org

Quorum Sensing: In P. aeruginosa, AmpR modulates the expression of genes within the las and rhl quorum-sensing systems. nih.gov For instance, it positively regulates lasB and rhlR while negatively regulating lasA, lasI, and lasR. nih.gov This positions AmpR as a key factor in controlling the production of QS-regulated virulence factors like LasA protease and LasB elastase. oup.comnih.gov

Other Resistance Mechanisms: AmpR regulates resistance to antibiotics other than β-lactams. It has been shown to modulate the expression of multidrug efflux pumps, including negatively regulating the MexEF-OprN pump and positively regulating the repressor (MexR) of the MexAB-OprM pump. plos.orgnih.gov

Additional β-Lactamases: Besides AmpC, AmpR in P. aeruginosa also negatively regulates the expression of a second chromosomal β-lactamase, PoxB. nih.gov This adds another layer of complexity to its role in β-lactam resistance.

This intricate web of interactions demonstrates that AmpR is a central node in a complex regulatory network that integrates signals from cell wall stress with broader pathways controlling virulence and resistance, allowing the bacterium to mount a coordinated response to environmental challenges like antibiotic exposure. frontiersin.orgnih.gov

Role of AmpD and AmpE Proteins in Signal Transduction to AmpR

The activation and repression of AmpR are tightly linked to the bacterial cell wall peptidoglycan (PG) recycling pathway. asm.orgnih.gov This system allows the bacterium to sense damage to its cell wall, such as that caused by β-lactam antibiotics, and transduce this information into a regulatory response mediated by AmpR. The proteins AmpD and AmpE are key components in this signal transduction cascade. nih.govnih.gov

Under normal physiological conditions, AmpR activity is repressed by binding to the PG precursor UDP-N-acetylmuramic acid (MurNAc)-pentapeptide. nih.govmdpi.com When β-lactam antibiotics inhibit cell wall synthesis, degradation products of peptidoglycan, specifically 1,6-anhydromuropeptides, accumulate in the periplasm. asm.org These molecules are transported into the cytoplasm by the permease AmpG, where they function as activator ligands for AmpR. nih.govasm.org

The proteins AmpD and AmpE modulate the concentration of these signaling molecules. nih.gov

AmpD is a cytosolic N-acetyl-anhydromuramyl-l-alanine amidase. asm.orgfrontiersin.org Its primary function is to cleave the peptide side chains from the muropeptide signaling molecules. By degrading these activators, AmpD acts as a negative regulator of AmpC induction. asm.orgspandidos-publications.com Loss-of-function mutations in ampD lead to an accumulation of the activator molecules, resulting in constitutive high-level expression of AmpC. frontiersin.org

AmpE is an integral membrane protein that is encoded in an operon with ampD. asm.orgebi.ac.uk While not a direct sensor of β-lactams, AmpE is believed to work in conjunction with AmpD to sense the effects of these antibiotics on peptidoglycan synthesis and relay the signal to AmpR. nih.govebi.ac.uk Studies in Escherichia coli have shown that in the absence of AmpD, AmpE can enhance the repression of β-lactamase expression, suggesting it modulates the response governed by AmpD. nih.govspandidos-publications.com However, in P. aeruginosa, ampE does not appear to be directly involved in β-lactamase expression itself. asm.org

This signaling pathway allows the cell to precisely control AmpR-dependent gene expression in response to the integrity of its cell wall. nih.gov

ProteinLocationFunction in Signal Transduction to AmpR
AmpD CytoplasmA cytosolic amidase that degrades 1,6-anhydromuropeptide signaling molecules, acting as a negative regulator of AmpR activation. asm.orgfrontiersin.org
AmpE Inner MembraneAn integral membrane protein that modulates the regulatory response exerted by AmpD. nih.govebi.ac.uk

Regulation of Sigma Factors and Other Transcriptional Regulators by this compound

AmpR functions as a master regulator, in part by controlling the expression of other transcriptional regulators, including alternative sigma factors and key regulators of virulence. plos.orgoup.com This hierarchical control allows AmpR to coordinate broad physiological changes in the cell.

Sigma Factors:

AlgT/U (AlgU): In P. aeruginosa, AmpR regulates the extracytoplasmic function (ECF) sigma factor AlgT/U. nih.govharvard.eduresearchgate.net AlgU/T is a critical regulator of the bacterial stress response, including the production of the exopolysaccharide alginate. nih.gov Interestingly, AlgU/T can also positively influence the transcription of ampR, creating a potential feedback loop that amplifies the response to cell wall stress. nih.gov

RpoS (σS): AmpR positively regulates the expression of the stationary-phase sigma factor RpoS. oup.com RpoS controls the expression of a wide array of genes involved in general stress resistance and virulence, and its regulation by AmpR links antibiotic exposure to broader stress adaptation mechanisms. oup.com

Other Transcriptional Regulators:

Quorum Sensing (QS) Regulators: AmpR plays a significant role in regulating the QS network in P. aeruginosa. It has been shown to regulate the expression of the major QS regulators LasR, RhlR, MvfR, and QscR. nih.govoup.com By controlling this entire cascade, AmpR influences the production of numerous QS-dependent virulence factors, such as proteases and pyocyanin (B1662382). nih.gov

Efflux Pump Regulators: AmpR modulates resistance to multiple classes of antibiotics by controlling the regulators of efflux pumps. oup.com It negatively regulates mexT, which is the activator of the MexEF-OprN efflux system, thereby repressing its function. oup.com Conversely, AmpR positively regulates MexR, the repressor of the MexAB-OprM efflux pump. nih.gov

The extensive control over other regulatory proteins accounts for the large size of the AmpR regulon, which encompasses over 500 genes in P. aeruginosa. plos.orgnih.gov

Regulator TargetType of RegulatorEffect of AmpR RegulationDownstream Process Affected
AlgT/U Sigma FactorPositive Regulation nih.govharvard.eduresearchgate.netStress response, Alginate production nih.gov
RpoS Sigma FactorPositive Regulation oup.comGeneral stress response, Virulence oup.com
LasR, RhlR, MvfR, QscR Transcriptional RegulatorsPositive Regulation nih.govoup.comQuorum sensing, Virulence factor production nih.gov
MexT Transcriptional RegulatorNegative Regulation oup.comExpression of MexEF-OprN efflux pump oup.com
MexR Transcriptional RegulatorPositive Regulation nih.govRepression of MexAB-OprM efflux pump nih.gov

Modulation of Small Regulatory RNA (sRNA) Expression by this compound

Recent research has expanded the known regulatory network of AmpR to include the post-transcriptional control mediated by small regulatory RNAs (sRNAs). nih.govresearchgate.net sRNAs are non-coding RNA molecules that typically regulate gene expression by base-pairing with target mRNAs, often influencing their translation or stability. nih.govannualreviews.org AmpR's ability to control the expression of specific sRNAs adds another layer to its regulatory influence, connecting it to critical cellular processes like iron acquisition and oxidative stress response. oup.commdpi.com

Iron Acquisition sRNAs: AmpR is a positive regulator of iron uptake. nih.gov It achieves this, in part, by activating the transcription of the antisense sRNA asPrrF1 . mdpi.comresearchgate.net This sRNA, in turn, antagonizes the function of the PrrF sRNAs (PrrF1 and PrrF2), which repress the production of iron-containing proteins. AmpR also positively regulates the iron-responsive prrF1/prrH sRNAs themselves. researchgate.net This complex interplay allows for fine-tuned control over iron homeostasis, a process crucial for pathogenicity. oup.com

Oxidative Stress sRNA: AmpR enhances resistance to oxidative stress by positively regulating the sRNA rgsA (also referred to as rgRgsA). oup.commdpi.com The rgsA sRNA contributes to resistance against hydrogen peroxide. oup.com This regulation is likely mediated through AmpR's control of the sigma factor RpoS, which is a known activator of rgsA expression. oup.com

The discovery of sRNAs within the AmpR regulon demonstrates that its role extends beyond transcriptional control to influence post-transcriptional regulatory networks, further solidifying its status as a global regulator of bacterial physiology and virulence. oup.com

sRNA TargetRegulatory Effect by AmpRFunction of sRNA
asPrrF1 Positive Regulation mdpi.comresearchgate.netAntagonizes PrrF sRNAs to control iron acquisition. mdpi.comresearchgate.net
prrF1/prrH Positive Regulation researchgate.netRegulation of iron homeostasis. researchgate.net
rgsA (rgRgsA) Positive Regulation oup.comContributes to resistance against hydrogen peroxide-induced oxidative stress. oup.commdpi.com

Biological Roles of the Ampr Protein

Central Role in Beta-Lactam Antibiotic Resistance

A major mechanism of beta-lactam resistance in many Gram-negative bacteria, such as P. aeruginosa, Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens, is the production of chromosomally encoded AmpC beta-lactamase nih.govresearchgate.netnih.gov. AmpR is the primary transcriptional regulator of the ampC gene, controlling its basal expression and mediating its induction in the presence of beta-lactam antibiotics nih.govnih.govresearchgate.netoup.comnih.gov.

Induction of Chromosomal AmpC Beta-Lactamase Production

Under normal growth conditions, in the absence of inducing beta-lactam antibiotics, AmpR typically acts as a repressor of ampC transcription nih.govnih.govresearchgate.netfrontiersin.org. This repression is mediated by the binding of UDP-N-acetylmuramic acid (MurNAc)-pentapeptide, a peptidoglycan precursor, to the effector-binding domain of AmpR nih.govasm.orgnih.govresearchgate.netfrontiersin.org. The binding of this molecule stabilizes AmpR in a conformation that favors repression of ampC expression nih.govresearchgate.netfrontiersin.org.

Exposure to certain beta-lactam antibiotics, particularly those that are poor substrates for AmpC or that interfere with peptidoglycan synthesis, leads to the accumulation of specific peptidoglycan degradation products, such as 1,6-anhydro-N-acetylmuramic acid (anhydro-MurNAc) peptides, in the bacterial cytoplasm nih.govresearchgate.netasm.orgnih.govresearchgate.netasm.org. These degradation products are generated through the cell wall recycling pathway, which is disrupted by the action of beta-lactams on penicillin-binding proteins (PBPs) asm.orgnih.govmdpi.comrcsb.org.

The accumulated anhydro-MurNAc peptides act as inducer molecules researchgate.netasm.org. They compete with UDP-MurNAc-pentapeptide for binding to AmpR nih.govnih.govresearchgate.netasm.org. When anhydro-MurNAc peptides bind to AmpR, they cause a conformational change that shifts AmpR's activity from a repressor to an activator of ampC transcription nih.govasm.orgnih.govresearchgate.netfrontiersin.org. This leads to a significant increase in AmpC beta-lactamase production, conferring resistance to beta-lactam antibiotics that are substrates for AmpC nih.govresearchgate.netasm.org.

The induction mechanism is intricately linked to the bacterial cell wall synthesis and recycling pathways, involving other proteins like AmpG (a permease that transports muropeptides into the cytoplasm) and AmpD (a cytoplasmic amidase that regulates the levels of anhydro-MurNAc peptides) researchgate.netnih.govresearchgate.netnih.gov.

Impact of ampR Mutations on AmpC Overexpression Phenotypes

Mutations in the ampR gene can significantly impact the regulation of ampC expression and contribute to high-level beta-lactam resistance nih.govresearchgate.netfrontiersin.orgmdpi.comnih.gov. These mutations can lead to constitutive overexpression of AmpC beta-lactamase, even in the absence of inducing beta-lactams nih.govresearchgate.netfrontiersin.orgmdpi.com.

One mechanism by which ampR mutations cause AmpC overexpression is by impairing the binding of the repressor molecule, UDP-MurNAc-pentapeptide, to AmpR mdpi.com. This prevents AmpR from maintaining its repressive conformation, resulting in persistent activation of ampC transcription researchgate.netmdpi.com. Such mutations can mimic the induced state, leading to stable derepression of AmpC production nih.govresearchgate.net.

Studies on clinical isolates have identified specific mutations in ampR that contribute to enhanced resistance nih.gov. For instance, research in Citrobacter freundii has shown that chromosomal ampR mutations can lead to high expression of AmpC, resulting in increased resistance to various beta-lactam antibiotics, including tazobactam, ampicillin, penicillin, and cephalosporins nih.gov. Deletion of ampR in C. freundii has been shown to reduce beta-lactam resistance, further highlighting AmpR's role as a positive regulator of AmpC in this context nih.gov.

In P. aeruginosa, mutations in ampR have been shown to contribute to beta-lactam resistance mdpi.complos.org. These mutations can lead to constitutive expression of ampC at high levels by inhibiting the binding of UDP-NAM pentapeptide to AmpR mdpi.com.

Regulation of Other Beta-Lactamases (e.g., PoxB)

While AmpR is primarily known for regulating ampC, research, particularly in P. aeruginosa, has revealed that AmpR can also influence the expression of other beta-lactamases nih.govasm.org. For example, studies have shown that AmpR regulates the expression of PoxB, another chromosomally encoded beta-lactamase in P. aeruginosa nih.govasm.orgasm.org.

Interestingly, the regulatory effect of AmpR on PoxB appears to be different from its effect on AmpC. While AmpR generally acts as a positive regulator of ampC expression, it has been shown to negatively regulate poxB expression in P. aeruginosa nih.govasm.org. This dual regulatory role highlights the complexity of AmpR's function as a transcriptional factor, capable of both activating and repressing different target genes nih.govasm.org.

Regulation of Non-Beta-Lactam Antibiotic Resistance

Beyond its well-established role in beta-lactam resistance, AmpR has been found to influence resistance to other classes of antibiotics, particularly in P. aeruginosa plos.orgnih.govoup.com. This demonstrates AmpR's broader impact as a global regulator of antibiotic resistance plos.orgnih.govoup.com.

Influence on Efflux Pump Systems (e.g., MexEF-OprN, MexXY)

Efflux pumps are a significant mechanism of multidrug resistance in bacteria, actively transporting antibiotics and other toxic compounds out of the cell asm.org. AmpR has been implicated in the regulation of several efflux pump systems in P. aeruginosa plos.orgnih.govoup.com.

One notable example is the MexEF-OprN efflux pump. Research indicates that AmpR negatively regulates the expression of the mexEF-oprN operon plos.orgoup.com. This regulation appears to be indirect, potentially by modulating the expression of mexT, a positive regulator of mexEF-oprN plos.orgoup.com. Deletion of ampR has been shown to lead to increased expression of mexEF-oprN and enhanced resistance to antibiotics that are substrates of this pump, such as quinolones plos.orgoup.comnih.gov.

AmpR has also been shown to influence the expression of the MexXY efflux pump, which is involved in resistance to aminoglycosides nih.govoup.com. In response to beta-lactam stress, AmpR negatively regulates the expression of proteins involved in aminoglycoside resistance, including the MexXY efflux pump nih.govoup.com. This suggests a complex interplay between resistance mechanisms to different antibiotic classes, mediated by AmpR nih.govoup.comnih.gov.

Mechanisms of Multi-Drug Resistance Modulation by AmpR Protein

The modulation of MDR by AmpR is not limited to direct regulation of resistance genes. AmpR is a global regulator, influencing the expression of hundreds of genes involved in various cellular processes, including virulence and metabolism plos.orgnih.govoup.com. These broader regulatory effects can indirectly impact antibiotic resistance, for example, by affecting biofilm formation, which is known to contribute to reduced antibiotic susceptibility plos.orgnih.govmdpi.comfrontiersin.org.

Global Regulatory Functions Beyond Antibiotic Resistance

AmpR's influence as a global regulator in P. aeruginosa is evidenced by its impact on the expression of hundreds of genes involved in diverse pathways, including virulence, antibiotic resistance, protein phosphorylation, and general physiological processes. fiu.edu Studies utilizing techniques such as microarray analysis and RNA-Seq have demonstrated that deletion of the ampR gene significantly alters the expression profile of over 500 genes in P. aeruginosa. plos.orgnih.gov This extensive regulon underscores AmpR's central role in orchestrating the bacterium's complex adaptive responses. plos.org

Modulation of Virulence Factors and Pathogenicity

AmpR plays a crucial role in modulating the expression of numerous virulence factors in P. aeruginosa, contributing significantly to its pathogenicity. plos.orgnih.govfiu.edu Research using Caenorhabditis elegans infection models has shown that a functional AmpR is essential for P. aeruginosa pathogenicity. plos.orgnih.gov AmpR exhibits a dual regulatory role, acting as a positive regulator of acute virulence factors while negatively regulating phenotypes associated with chronic infection, such as biofilm formation. plos.orgnih.gov

Quorum Sensing Systems Regulation (LasR, RhlR, MvfR)

AmpR significantly influences the P. aeruginosa quorum sensing (QS) systems, which are hierarchical and interconnected regulatory networks that control the expression of many virulence factors in a population density-dependent manner. nih.govoup.comfrontiersin.org AmpR has been shown to positively regulate the expression of the major QS regulators LasR, RhlR, and MvfR (also known as PqsR). nih.govnih.gov This positive regulation of key QS regulators by AmpR highlights its upstream influence on the entire QS cascade, thereby indirectly controlling the expression of numerous downstream virulence genes regulated by these systems. nih.govfrontiersin.org Studies have correlated increased levels of the LasA protease with the expression of lasA, lasI, and lasR, while the reduction in LasB activity correlated with rhlR expression, indicating AmpR's complex, and sometimes dual, regulatory effects on QS-controlled factors. nih.govasm.org

Biofilm Formation Control

Biofilm formation is a critical virulence mechanism for P. aeruginosa, particularly in chronic infections. plos.orgnih.gov AmpR has been identified as a negative regulator of biofilm formation. plos.orgnih.govresearchgate.net The mechanism by which AmpR controls biofilm formation is complex and may involve modulating intracellular levels of cyclic-di-GMP (c-di-GMP), a second messenger known to promote biofilm formation. nih.govfrontiersin.org Recent proteomic analyses suggest that AmpR positively regulates phosphodiesterases, enzymes that reduce c-di-GMP levels. nih.gov Additionally, AmpR negatively regulates the expression of AlgT/U, a sigma factor that controls alginate production, a key component of P. aeruginosa biofilms. nih.govnih.gov This negative regulation of AlgT/U by AmpR could represent another mechanism by which it controls biofilm development. nih.gov

Protease and Pyocyanin (B1662382) Production

AmpR regulates the production of several key extracellular virulence factors, including proteases and the redox-active pigment pyocyanin. plos.orgnih.govasm.org Studies have shown that AmpR positively regulates the production of pyocyanin and the LasA protease. plos.orgnih.gov Conversely, AmpR negatively regulates the production of the LasB elastase. nih.govasm.org The regulation of pyocyanin production by AmpR appears to be independent of β-lactam stress. plos.org While some earlier studies suggested a negative regulatory role for AmpR on pyocyanin and protease production, more recent analyses using clean deletion mutants support a positive regulatory role for AmpR on pyocyanin and LasA protease production, and a negative role on LasB elastase. plos.orgnih.govasm.org The influence of AmpR on pyocyanin production is consistent with its role in C. elegans killing, as phenazines like pyocyanin are significant contributors to mortality in this model. plos.org

The following table summarizes some of the regulatory effects of AmpR on QS-regulated virulence phenotypes:

PhenotypeAmpR RegulationSupporting Evidence
PyocyaninPositiveDeletion of ampR reduces production plos.org
LasA ProteasePositiveStrain with ampR mutation shows higher levels nih.gov
LasB ElastaseNegativeStrain with ampR mutation shows lower levels nih.gov
Biofilm FormationNegativeAmpR positively regulates acute virulence while negatively regulating biofilm plos.orgnih.gov

Note: This table is based on research findings in P. aeruginosa.

Involvement in Core Physiological Processes

Beyond its roles in antibiotic resistance and virulence, AmpR is also involved in regulating core physiological processes in P. aeruginosa. fiu.edu Its extensive regulon includes genes involved in various metabolic and stress response pathways. fiu.edunih.govresearchgate.net

Iron Acquisition Pathways

Iron acquisition is an essential process for bacterial growth and pathogenicity within a host environment where iron availability is often limited. oup.comfrontiersin.org AmpR plays a role in regulating iron acquisition pathways in P. aeruginosa. fiu.eduresearchgate.netoup.com Specifically, AmpR positively regulates the expression of genes involved in the biosynthesis of major P. aeruginosa siderophores, pyoverdine and pyochelin, which are crucial for chelating extracellular iron. oup.comresearchgate.netresearchgate.net Loss of ampR can result in impaired growth under iron-limiting conditions, a phenotype that can be restored by providing sufficient iron. oup.com This suggests that AmpR's effect is primarily on iron uptake rather than its intracellular utilization. oup.com AmpR also positively regulates the expression of the small RNA rgPrrF1, which is known to be involved in iron uptake regulation. oup.comresearchgate.net However, the regulation of iron acquisition by AmpR appears to be independent of Fur, the master repressor of iron uptake, suggesting an alternative regulatory mechanism. oup.com

Stress Response Mechanisms (Heat Shock, Oxidative Stress)

AmpR is recognized for its significant role in modulating the bacterial response to environmental stressors, including heat shock and oxidative stress. Studies in Pseudomonas aeruginosa have demonstrated that AmpR positively regulates the oxidative stress response. researchgate.net Analysis of ΔAmpR mutants has indicated that AmpR is a positive regulator of the oxidative stress response. researchgate.net

Furthermore, deep sequencing analyses have expanded the known AmpR regulon to include genes involved in the heat shock response. nih.gov AmpR influences these stress response phenotypes, in part, by regulating the expression of non-coding RNAs. nih.gov This regulatory mechanism highlights how AmpR integrates signals to coordinate complex cellular responses necessary for survival under adverse conditions.

Protein Phosphorylation Cascades

Based on current research findings, the bacterial this compound, a LysR-type transcriptional regulator, is not described as being a direct component of or regulated by protein phosphorylation cascades in the manner observed for eukaryotic protein kinases such as AMP-activated protein kinase (AMPK). While protein phosphorylation is a widespread regulatory mechanism in bacteria, the available literature concerning the bacterial this compound primarily details its regulation through ligand binding (such as peptidoglycan fragments in the context of β-lactam resistance) and its function as a transcription factor that controls gene expression. researchgate.netnih.govplos.orgnih.gov

Genetic and Evolutionary Aspects of the Ampr Protein

Comparative Genomics and Conservation of ampR Across Bacterial Species

Comparative genomic studies reveal the presence and conservation of ampR across various bacterial species, highlighting its importance in bacterial physiology and adaptation. mdpi.comresearchgate.net

Homology and Divergence in Enterobacteriaceae and Pseudomonas aeruginosa

The ampR gene is commonly found divergently transcribed from the ampC gene in several Gram-negative bacteria, including members of the Enterobacteriaceae family such as Citrobacter freundii and Enterobacter cloacae, as well as in Pseudomonas aeruginosa. nih.govplos.org This genetic arrangement suggests a conserved regulatory module. Sequence analysis indicates that P. aeruginosa AmpR shares a notable degree of homology with its counterparts in C. freundii (58%) and E. cloacae (62%). nih.govnih.gov

Prevalence and Distribution in Pathogenic and Non-Pathogenic Proteobacteria

The prevalence and distribution of the ampR gene extend beyond the commonly studied Enterobacteriaceae and P. aeruginosa, encompassing various pathogenic and non-pathogenic species within the Proteobacteria phylum. nih.govfrontiersin.org The presence of ampR is often associated with the potential for inducible AmpC β-lactamase expression, a key mechanism of resistance to β-lactam antibiotics. nih.govnih.gov However, the role of AmpR can vary; in some species, it may primarily regulate ampC, while in others, it acts as a global regulator influencing a wider array of genes involved in virulence, metabolism, and stress responses. nih.govplos.orgnih.gov The distribution of ampR in both pathogenic and non-pathogenic strains suggests that its core function in sensing cell wall status or regulating related pathways is broadly conserved, with potential for recruitment into virulence or resistance networks in pathogenic contexts. nih.govresearchgate.net

Evolutionary Dynamics of AmpR Protein Regulation

The regulatory mechanisms governed by AmpR have undergone evolutionary adaptation and diversification, contributing to the ability of bacteria to respond to environmental cues, including antibiotic pressure. nih.govwlu.ca

Adaptation and Diversification of this compound Function

The adaptation and diversification of AmpR function are evident in the expanding repertoire of genes it regulates across different bacterial species. While initially characterized as a regulator of ampC, studies, particularly in P. aeruginosa, have revealed that AmpR can regulate hundreds of genes involved in diverse processes such as quorum sensing, iron acquisition, and resistance to multiple antibiotic classes beyond β-lactams, including quinolones and aminoglycosides. nih.govnih.gov This functional diversification allows AmpR to act as a nodal point in complex regulatory networks, integrating signals related to cell wall integrity and other environmental stresses to orchestrate a coordinated cellular response. nih.gov The evolution of distinct effector-binding domains likely contributes to the ability of AmpR homologs in different species to respond to varying signals or to fine-tune their regulatory output. nih.gov

Impact of Horizontal Gene Transfer on AmpR Regulons

Horizontal gene transfer (HGT) plays a significant role in shaping bacterial genomes and can impact the evolution of regulatory networks, including those involving AmpR. cdnsciencepub.comscielo.org.coplos.orgoup.com While ampR is considered part of the core genome in some species, the genes within its regulon can be subject to HGT. nih.govfrontiersin.org The acquisition of new genes via HGT can introduce novel regulatory interactions or expand the scope of existing regulators like AmpR. oup.com Conversely, mobile genetic elements can also carry ampR or ampC genes, contributing to the spread of inducible β-lactamase production and associated resistance phenotypes across bacterial populations and species. nih.gov The interplay between vertically inherited ampR and horizontally acquired genes within its potential regulon contributes to the evolutionary plasticity of bacterial responses to environmental challenges, particularly in the context of antibiotic resistance. nih.govcdnsciencepub.com

Mutational Analysis and Functional Residues in ampR Alleles

Mutational analysis of the ampR gene and its encoded protein has been crucial in identifying key functional residues and understanding their roles in DNA binding, effector recognition, and regulatory activity. nih.govmdpi.comoup.com Studies, particularly in P. aeruginosa, have pinpointed specific amino acid residues within the this compound that are critical for its function. nih.govnih.gov

Mutations in the HTH motif, such as substitutions at Ser38 and Lys42 in P. aeruginosa AmpR, have been shown to abolish or significantly reduce the ability of AmpR to bind to the ampC promoter region and activate transcription. nih.gov These residues appear to be essential for DNA interaction. Another residue, His39, was found to be important for AmpR function but not strictly required for DNA binding, suggesting a role in conformational changes or interaction with other factors. nih.gov

Furthermore, residues in the effector-binding domain, such as Gly102 and Asp135 (based on studies in Enterobacteriaceae AmpR homologs and their relevance explored in P. aeruginosa), have been implicated in maintaining the protein in a repressed or activated state. nih.govnih.gov Mutations in these residues can lead to constitutive expression of ampC and increased β-lactam resistance, highlighting their importance in the allosteric regulation of AmpR activity by its effector molecules. nih.govasm.org Analysis of ampR mutations in clinical isolates has also shed light on residues important for enhanced antibiotic resistance, further underscoring the clinical relevance of understanding AmpR's functional architecture. nih.gov

Characterization of Naturally Occurring ampR Mutations

Naturally occurring mutations within the ampR gene have been identified in clinical isolates of various Gram-negative bacteria and are known to contribute to constitutive high-level expression of AmpC β-lactamase, leading to increased resistance to β-lactam antibiotics. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgmims.com While mutations in ampD and dacB (encoding penicillin-binding protein 4), genes also involved in peptidoglycan metabolism and AmpC regulation, are more frequently observed drivers of constitutive AmpC production, ampR mutations represent an alternative mechanism for achieving this phenotype. wikidata.orgwikipedia.orgwikipedia.orgmims.com

Characterization of these ampR mutations has revealed that specific amino acid substitutions or alterations can disrupt the delicate balance of AmpR-mediated regulation. These mutations can lead to a state of derepression, where AmpR constitutively activates ampC expression regardless of the presence of inducing muropeptides. wikipedia.orgwikipedia.org This can occur through various mechanisms, such as altering the protein's conformation to favor the activator state, impairing repressor ligand binding (e.g., UDP-MurNAc-pentapeptide), or enhancing activator ligand binding. wikipedia.orgwikidata.orgwikipedia.orgmims.com

Examples of characterized naturally occurring ampR mutations include:

D135N: This substitution at amino acid position 135 (Aspartic acid to Asparagine) has been correlated with substantial increases in β-lactamase activity in several Gram-negative species, including P. aeruginosa, Citrobacter freundii, and Enterobacter cloacae. wikipedia.orgwikipedia.org

G154R: A Glycine to Arginine substitution at position 154 has been identified as an AmpR-activating mutation in P. aeruginosa clinical isolates, particularly linked to the widespread multidrug-resistant (MDR) and extensively drug-resistant (XDR) ST175 high-risk clone. wikipedia.orgwikidata.org This mutation contributes significantly to AmpC hyperproduction in these strains. wikidata.org

R86C: Mutations at Arginine 86, such as Arginine to Cysteine, have been observed in E. cloacae and are associated with greatly increased Class C β-lactamase activity. wikipedia.org

These specific mutations highlight critical residues within the this compound that are essential for its proper regulatory function. Alterations at these sites can lead to a loss of repression or constitutive activation, resulting in elevated AmpC levels and antibiotic resistance. wikipedia.orgwikipedia.orgwikipedia.orgwikidata.org

Bacterial SpeciesAmpR Mutation(s)Effect on AmpR FunctionAssociated PhenotypeSource
Pseudomonas aeruginosaD135NIncreased β-lactamase activityβ-lactam resistance wikipedia.orgwikipedia.org
Pseudomonas aeruginosaG154RAmpR activationAmpC hyperproduction, XDR/MDR phenotype wikipedia.orgwikidata.org
Enterobacter cloacaeD135NIncreased β-lactamase activityβ-lactam resistance wikipedia.orgwikipedia.org
Enterobacter cloacaeR86CIncreased β-lactamase activityHigh-level Class C β-lactamase activity wikipedia.org
Citrobacter freundiiD135NIncreased β-lactamase activityβ-lactam resistance wikipedia.orgwikipedia.org
Stenotrophomonas maltophiliaD135NNot specifiedβ-lactam resistance wikipedia.org

Genetic Dominance and its Role in Resistance Evolution

Genetic dominance plays a significant role in shaping the evolutionary trajectory of antibiotic resistance, particularly concerning genes like ampR and their interaction with other resistance determinants, both chromosomally encoded and located on mobile genetic elements (MGEs). wikipedia.orgwikipedia.org Genetic dominance refers to the phenomenon where one allele masks the phenotypic expression of another allele for the same gene. wikipedia.org

The presence of the ampR gene itself can act as an "evolutionary catalyst," potentiating the evolution of resistance to β-lactam antibiotics like ceftazidime. nih.govnih.gov This potentiation does not necessarily arise from mutations within ampR but rather from the ability of AmpR to facilitate high levels of β-lactamase expression when mutations occur in other genes involved in peptidoglycan biosynthesis and recycling, such as ampD, mpl, and dacB. nih.gov In strains lacking a functional AmpR, mutations in these genes may not lead to significant increases in ampC expression and thus confer lower levels of resistance. nih.gov

The interplay between genetic dominance and gene copy number is particularly relevant when considering MGEs like plasmids, which can be present in multiple copies within a bacterial cell. wikipedia.orgwikipedia.org Studies suggest that genetic dominance favors the fixation of dominant mutations over recessive ones on MGEs. wikipedia.orgwikipedia.org This is because a dominant mutation can exert its phenotypic effect even in the presence of a wild-type allele on another copy of the MGE or on the chromosome. Conversely, recessive mutations may have their phenotypic contribution masked by the presence of a dominant wild-type allele. wikipedia.orgwikipedia.org

This principle appears to contribute to the observed divergence in the types of resistance mutations found on chromosomes versus MGEs. wikipedia.orgwikipedia.org Mutations in chromosomal genes regulating AmpC, such as loss-of-function mutations in ampD and certain mutations in ampR, are common in clinical isolates exhibiting constitutive AmpC overexpression. wikipedia.orgwikipedia.orgmims.com Loss-of-function mutations in ampD, for instance, lead to the accumulation of muropeptide inducers and subsequent constitutive AmpR-mediated ampC activation, conferring resistance. mims.com These ampD mutations have been shown to be recessive. mims.com The relative infrequency of ampD and ampR mutations on plasmid-encoded ampC systems, compared to chromosomal ones, might be explained by genetic dominance. wikipedia.orgwikipedia.org If a bacterium acquires a plasmid carrying a wild-type ampD or ampR gene, a recessive loss-of-function mutation in the chromosomal copy might be masked, reducing the selective advantage of such a mutation. wikipedia.orgwikipedia.org

In essence, genetic dominance influences the likelihood of beneficial resistance mutations becoming phenotypically expressed and subsequently fixed in a bacterial population, particularly in the context of gene duplication or transfer via MGEs. For AmpR-mediated resistance, the dominance relationships of mutations in ampR and its regulatory partners like ampD contribute to the distinct patterns of resistance evolution observed in different genetic contexts. wikipedia.orgwikipedia.org

Advanced Research Methodologies for Studying the Ampr Protein

Molecular Biology Techniques

Molecular biology techniques are fundamental for understanding how AmpR influences gene transcription and how modifications to the ampR gene affect protein function.

Transcriptional Fusion Assays (e.g., lacZ reporter systems)

Transcriptional fusion assays, particularly those utilizing the lacZ reporter gene, are commonly employed to measure the activity of a specific promoter regulated by AmpR. In this method, the promoter region of a target gene (e.g., ampC or ampR) is fused upstream of a promoterless lacZ gene, which encodes β-galactosidase. nih.govnih.gov The resulting construct is introduced into bacterial cells. AmpR's binding to the fused promoter region and its subsequent regulatory effect (activation or repression) on transcription initiation will lead to the production of lacZ mRNA and, consequently, β-galactosidase protein. oup.compnas.org

The activity of β-galactosidase is then quantified, typically by measuring the hydrolysis of a chromogenic substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside), which produces a yellow product that can be detected spectrophotometrically. nih.govnih.gov Higher β-galactosidase activity indicates increased transcriptional activation by AmpR at that specific promoter, while lower activity suggests repression or lack of activation. nih.govnih.gov

For example, studies have used ampC-lacZ or ampR-lacZ transcriptional fusions to analyze AmpR's auto-regulation and its control over ampC expression in response to β-lactam antibiotics. nih.govnih.govasm.org By creating a series of deletions in the promoter region fused to lacZ, researchers can map the minimal promoter sequence required for AmpR-dependent regulation. nih.gov

Data Table Example (Illustrative):

Strain/ConstructConditionβ-galactosidase Activity (Miller Units)
Wild-type (P. aeruginosa) with PampC-lacZUninducedBasal Level
Wild-type (P. aeruginosa) with PampC-lacZ+ β-lactam inducerSignificantly Increased
ΔampR (P. aeruginosa) with PampC-lacZUninducedLow/No Activity
ΔampR (P. aeruginosa) with PampC-lacZ+ β-lactam inducerLow/No Activity
Wild-type (C. freundii) with PampR-lacZNoninducedModerate Level
Wild-type (C. freundii) with PampR-lacZ+ Inducer (6-APA)Reduced Level

Note: This table presents illustrative data based on common findings in AmpR research using lacZ fusions. Actual values vary depending on the specific organism, promoter, inducer, and experimental conditions. nih.govnih.govasm.org

Gene Expression Profiling (Microarrays, RNA-Seq, RT-qPCR)

Gene expression profiling techniques provide a broader view of how AmpR affects the transcriptome of a bacterium. These methods allow for the simultaneous measurement of mRNA levels for thousands of genes, revealing the extent of the AmpR regulon. oup.comnih.govthermofisher.com

Microarrays: This technology involves hybridizing labeled cDNA or cRNA derived from experimental and control samples to a solid surface containing probes corresponding to known genes. thermofisher.comverisimlife.com The intensity of hybridization signal for each probe reflects the abundance of the corresponding mRNA. Microarrays have been used to identify genes whose expression is significantly altered in the presence or absence of functional AmpR or under inducing conditions (e.g., β-lactam exposure). oup.comnih.gov While useful for profiling known genes, microarrays have limitations in detecting novel transcripts or those with low abundance. nih.govrna-seqblog.com

RNA-Seq (RNA Sequencing): This next-generation sequencing technology provides a more comprehensive and high-resolution analysis of the transcriptome. verisimlife.comrna-seqblog.comcd-genomics.com RNA is converted to cDNA, sequenced, and the reads are mapped back to the genome to quantify the abundance of each transcript. RNA-Seq can detect known and novel transcripts, including non-coding RNAs, and provides a wider dynamic range for expression quantification compared to microarrays. nih.govrna-seqblog.comcd-genomics.com RNA-Seq studies have expanded the known AmpR regulon in P. aeruginosa to include genes involved in diverse processes beyond β-lactam resistance, such as oxidative stress response, heat shock, and iron uptake. nih.gov

RT-qPCR (Reverse Transcription Quantitative PCR): This technique is often used to validate the results obtained from microarray or RNA-Seq experiments or to quantify the expression of a smaller number of specific genes with high sensitivity and accuracy. thermofisher.comverisimlife.com RNA is reverse transcribed into cDNA, and then the abundance of specific transcripts is measured using quantitative PCR with gene-specific primers. RT-qPCR can be used to confirm the differential expression of genes identified as part of the AmpR regulon. frontiersin.org

Gene expression profiling experiments often involve comparing the transcriptomic profiles of a wild-type strain under different conditions (e.g., induced vs. uninduced) and an ampR deletion mutant under the same conditions. nih.gov Analysis of the differential gene expression data helps to distinguish between genes directly regulated by AmpR and those indirectly affected. nih.gov

Site-Directed Mutagenesis and Allelic Exchange

Site-directed mutagenesis allows researchers to introduce specific changes (e.g., point mutations, insertions, or deletions) into the ampR gene sequence. nih.govmdpi.comresearchgate.net This is a powerful tool for investigating the role of specific amino acid residues in AmpR protein structure, function, or interaction with DNA or ligands. nih.govnih.gov

Allelic exchange is a method used to replace the native chromosomal copy of a gene with a modified version containing the desired mutation. nih.govresearchgate.netbitesizebio.com This technique typically involves the use of a suicide vector carrying the mutated gene allele flanked by regions homologous to the chromosomal locus. nih.govbitesizebio.com The vector is introduced into the bacterium, and homologous recombination events facilitate the exchange of the chromosomal and plasmid-borne alleles. nih.govbitesizebio.com Counter-selection markers are often used to select for bacteria that have undergone the desired double-crossover event, resulting in the stable integration of the mutated allele into the chromosome and the loss of the suicide vector. nih.govresearchgate.netbitesizebio.com

By constructing bacterial strains with specific mutations in the ampR gene using site-directed mutagenesis and allelic exchange, researchers can study the phenotypic consequences of these mutations, such as altered β-lactam resistance levels or changes in the expression of other genes in the AmpR regulon. nih.govfrontiersin.org For instance, site-directed mutagenesis has been used to identify critical amino acids in the helix-turn-helix (HTH) DNA-binding motif of AmpR that are essential for its interaction with the ampC promoter. nih.gov

Biochemical and Biophysical Characterization

Biochemical and biophysical techniques are crucial for studying the direct interaction of the this compound with its DNA targets and other molecules.

DNA-Binding Assays (Electrophoretic Mobility Shift Assay (EMSA), DNase I Footprinting)

These in vitro techniques are used to demonstrate and characterize the binding of purified this compound to specific DNA sequences. creative-proteomics.comnih.govnih.govspringernature.com

Electrophoretic Mobility Shift Assay (EMSA): Also known as a gel shift assay, EMSA is based on the principle that a protein bound to a DNA fragment will alter its electrophoretic mobility in a non-denaturing gel compared to the unbound DNA fragment. creative-proteomics.comnih.govnih.govspringernature.com A labeled DNA fragment containing a putative AmpR binding site is incubated with increasing concentrations of purified this compound. The mixtures are then subjected to gel electrophoresis. If AmpR binds to the DNA fragment, a slower-migrating band (the protein-DNA complex) will appear, and the intensity of the free DNA band will decrease as the protein concentration increases. nih.govnih.govoup.com EMSA can be used to determine if AmpR binds to a specific DNA sequence, to estimate the affinity of the interaction, and to study the effects of ligands or mutations on binding. nih.govnih.govoup.com

DNase I Footprinting: This technique provides a more precise identification of the specific DNA sequences that a protein binds to. creative-proteomics.comnih.govnih.govspringernature.com A labeled DNA fragment containing the binding site is incubated with the protein of interest (AmpR). The DNA is then partially digested with DNase I, an enzyme that cleaves DNA. Where the protein is bound, it protects the DNA from digestion, creating a "footprint" or a region where no cleavage occurs. creative-proteomics.comnih.govnih.gov The DNA fragments are then separated by high-resolution gel electrophoresis. The protected region appears as a gap in the ladder of DNA fragments from the protein-bound sample compared to the unbound DNA control. creative-proteomics.comnih.govnih.gov DNase I footprinting has been used to map the exact binding site of AmpR on the ampC promoter and other regulated genes. nih.govoup.com

Studies using EMSA and DNase I footprinting have shown that AmpR binds specifically to the ampC promoter region. nih.govoup.com These techniques can also be used to investigate the impact of mutations in AmpR or its DNA binding site on the interaction. nih.gov

Chromatin Immunoprecipitation (ChIP-qPCR, ChIP-Seq)

Chromatin Immunoprecipitation (ChIP) is an in vivo technique used to identify the genomic regions to which a specific protein, such as AmpR, is bound within living cells. creative-proteomics.commerckmillipore.comthermofisher.comcellsignal.comnih.govwikipedia.org

The general ChIP procedure involves crosslinking proteins to DNA in intact cells, typically using formaldehyde. merckmillipore.comthermofisher.comwikipedia.org The cells are then lysed, and the chromatin is sheared into smaller fragments. merckmillipore.comthermofisher.comwikipedia.org An antibody specific to the protein of interest (AmpR) is used to immunoprecipitate the protein-DNA complexes. merckmillipore.comthermofisher.comcellsignal.comwikipedia.org After washing away non-specifically bound material, the crosslinking is reversed, and the DNA is purified. merckmillipore.comthermofisher.com The purified DNA fragments, which represent the genomic regions bound by AmpR, are then analyzed using various downstream methods. merckmillipore.comthermofisher.comcellsignal.comnih.gov

ChIP-qPCR (ChIP Quantitative PCR): In ChIP-qPCR, quantitative PCR is used to measure the enrichment of specific DNA sequences in the immunoprecipitated DNA sample compared to a control sample (e.g., input DNA or a mock immunoprecipitation). merckmillipore.comthermofisher.comcellsignal.comnih.gov This allows researchers to determine if AmpR is bound to a particular genomic region of interest, such as the promoter of a suspected target gene, and to quantify the relative amount of binding under different conditions. nih.govnih.gov

ChIP-Seq (ChIP Sequencing): ChIP-Seq combines ChIP with high-throughput sequencing to provide a genome-wide map of protein binding sites. creative-proteomics.commerckmillipore.comthermofisher.comcellsignal.comnih.govwikipedia.org The DNA fragments obtained from the ChIP procedure are sequenced, and the reads are aligned to the reference genome. Regions with a significant enrichment of reads indicate sites where the protein of interest was bound in vivo. creative-proteomics.comthermofisher.comcellsignal.com ChIP-Seq provides a comprehensive view of the AmpR cistrome, identifying all the genomic locations where AmpR binds under specific conditions. nih.gov

ChIP-qPCR and ChIP-Seq have confirmed the binding of AmpR to the ampC promoter in P. aeruginosa and have identified novel AmpR binding sites across the genome, further expanding the understanding of its regulatory network. nih.govnih.gov

Protein Purification and Reconstitution of Regulatory Complexes

Obtaining highly pure and functional this compound is a prerequisite for detailed biochemical and biophysical studies. Recombinant expression systems, often utilizing Escherichia coli, are commonly used for AmpR production. nih.gov Challenges in obtaining soluble, full-length AmpR sometimes necessitate expression as inclusion bodies, followed by denaturation and refolding protocols. nih.gov Modified purification approaches, such as nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography for His-tagged AmpR, are employed to isolate the protein. nih.gov Gel filtration chromatography is subsequently used to further purify AmpR and assess its oligomeric state in solution. nih.gov

Reconstitution of AmpR with its regulatory partners, such as DNA binding sites and effector ligands like UDP-N-acetylmuramic acid (MurNAc)-pentapeptide, is essential for studying the formation and dynamics of functional regulatory complexes. nih.gov This involves incubating purified AmpR with specific DNA sequences corresponding to its binding motifs and/or the relevant peptidoglycan metabolites. nih.gov The formation of these complexes can be monitored and confirmed using techniques like gel filtration and non-denaturing mass spectrometry. nih.gov For instance, reconstitution of Citrobacter freundii AmpR with a 21-bp double-stranded DNA (dsDNA) fragment and UDP-MurNAc-pentapeptide has been successfully performed to study the conformational changes upon ligand binding. nih.gov

Spectroscopic and Scattering Techniques (e.g., Small Angle X-ray Scattering (SAXS))

Spectroscopic and scattering techniques provide valuable information about the structure, conformation, and dynamics of AmpR and its complexes in solution. Small Angle X-ray Scattering (SAXS) is a powerful method for studying the low-resolution shape, oligomerization state, and conformational changes of proteins and protein-DNA complexes under near-native conditions. nih.govanl.govresearchgate.net

Dynamic light scattering (DLS) is often used in conjunction with SAXS to assess the monodispersity of protein samples, ensuring that the scattering data are representative of a homogeneous population. nih.gov

Mass Spectrometry for Oligomeric State Determination

Mass spectrometry (MS) is a versatile technique used to determine the mass-to-charge ratio of molecules, providing insights into the molecular weight and oligomeric state of proteins and protein complexes. Native mass spectrometry (nMS), which involves ionizing protein complexes directly from non-denaturing solutions, is particularly useful for preserving intact non-covalent interactions and determining the stoichiometry of subunits within a complex. portlandpress.comacs.org

Nanospray mass spectrometry has been used to investigate the oligomeric state of folded this compound and the stoichiometry of AmpR complexed with dsDNA. nih.gov Studies have shown that C. freundii AmpR is a tetramer in solution. nih.gov Non-denaturing MS analysis of AmpR·dsDNA complexes revealed ions consistent with an AmpR tetramer bound to two molecules of dsDNA. nih.gov The observed mass for the AmpR·21-bp dsDNA complex (156,916 Da) closely matched the calculated mass for a tetramer bound to two copies of the dsDNA (156,590 Da). nih.gov Similarly, for the AmpR·38-bp dsDNA complex, the observed mass (177,825 Da) agreed with the calculated mass (177,596 Da). nih.gov MS can also be used to confirm the mass of the protein monomer and to investigate the binding of effector ligands. nih.gov

Computational and Bioinformatics Approaches

Computational and bioinformatics approaches play a crucial role in complementing experimental studies of AmpR by providing predictive insights, facilitating data analysis, and enabling the study of complex regulatory networks.

Sequence Analysis and Homology Modeling

Sequence analysis of AmpR involves examining its amino acid sequence to identify conserved motifs, domains, and potential post-translational modification sites. Multiple sequence alignments with other LysR-type transcriptional regulators can reveal highly conserved residues likely critical for function, such as those in the helix-turn-helix (HTH) DNA-binding motif. nih.govnih.gov

In Silico Prediction of this compound Binding Sites

Predicting the binding sites of AmpR on DNA and for its effector ligands is essential for understanding its regulatory mechanism. In silico methods utilize computational algorithms to identify potential binding regions based on sequence information, structural properties, and known binding motifs. nih.govtdx.catmdpi.com

For DNA binding sites, tools can scan DNA sequences for the presence of the LTTR T-N11-A binding motif, which is recognized by AmpR. nih.gov ChIP-Seq data can be used to experimentally identify genomic regions bound by AmpR, and subsequent in silico analysis of these regions can refine the understanding of the binding motif and identify novel binding sites. researchgate.net Computational methods can also predict protein-ligand binding sites on the 3D structure of AmpR, either experimentally determined or homology modeled, based on the geometric and physicochemical properties of surface pockets and cavities. nih.govmdpi.combiorxiv.org These predictions can guide experimental studies investigating the interaction of AmpR with peptidoglycan metabolites.

Network Analysis of this compound Regulons

AmpR functions as a transcriptional regulator controlling the expression of a wide range of genes, forming a complex regulatory network known as the AmpR regulon. nih.govplos.org Network analysis involves studying the interactions and relationships between AmpR and its target genes to understand the global impact of AmpR on cellular processes.

Transcriptomic studies, such as microarray and RNA-Seq analyses, are used to identify genes whose expression levels are affected by the presence or absence of AmpR or by the binding of effector ligands. nih.govplos.org Proteomic analysis, using techniques like GeLC-MS, can further expand the understanding of the AmpR regulon by identifying proteins whose abundance is regulated by AmpR. nih.gov

Bioinformatics tools are used to analyze these large datasets, identifying differentially expressed genes and proteins and mapping them onto known biological pathways and functional categories. nih.govplos.org Network analysis algorithms can construct regulatory networks, illustrating the direct and indirect targets of AmpR and identifying potential co-regulators and signaling pathways that interact with the AmpR regulon. asm.org This analysis has revealed that AmpR's regulatory role extends beyond ampC expression to include genes involved in antibiotic resistance, virulence factors, quorum sensing, and even cyclic di-GMP signaling. nih.govplos.orgresearchgate.net

Functional Studies in Model Systems

Investigating the functional aspects of this compound requires the use of appropriate model systems that allow for controlled experimentation and the analysis of complex biological processes. These models range from in vitro biochemical assays to live organisms, each offering unique advantages in studying different facets of AmpR function.

In vitro Transcription Assays

In vitro transcription assays are fundamental tools for directly examining the interaction of this compound with target DNA sequences and its effect on gene transcription initiation and elongation. These assays typically involve purified components: a DNA template containing the promoter region of an AmpR-regulated gene (such as ampC or other virulence genes), bacterial RNA polymerase (RNAP), nucleoside triphosphates (rNTPs), and purified this compound, often in the presence or absence of relevant effector molecules like peptidoglycan fragments. nih.govniscpr.res.inniscair.res.in

Traditional in vitro transcription assays often utilized radioactive labeling of nascent RNA transcripts, followed by separation and detection via gel electrophoresis. niscpr.res.inniscair.res.in More recent advancements include non-radioactive methods, such as those employing fluorescent labeling or RT-PCR-based detection, offering simpler, faster, and potentially high-throughput approaches. niscpr.res.inniscair.res.inoup.com

Research findings using in vitro transcription assays have provided crucial insights into how AmpR binds to DNA and how this binding is modulated by effector molecules. For instance, studies on Citrobacter freundii AmpR have shown that it binds to DNA containing the LTTR binding motif T-N11-A. researchgate.netnih.gov In Pseudomonas aeruginosa, an A-T-rich putative AmpR-binding site has been identified in the ampR-ampC intergenic region through in silico analysis and confirmed by techniques like gel shifts using membrane fractions and chromatin immunoprecipitation-quantitative PCR (ChIP-qPCR). researchgate.netoup.com

These assays can demonstrate whether AmpR acts as a transcriptional activator or repressor on a specific promoter and how this activity is influenced by the presence of β-lactam antibiotics or peptidoglycan precursors and catabolites. For example, in the absence of a β-lactam inducer, AmpR can repress β-lactamase synthesis, while its expression is significantly induced in the presence of an inducer. nih.gov In vitro studies have also shown that AmpR from C. freundii binds to the peptidoglycan precursor UDP-N-acetylmuramic acid (MurNAc)-pentapeptide, which acts as a repressor. researchgate.netnih.gov The binding of peptidoglycan catabolites, such as 1,6-anhydroMurNAc-peptides, is proposed to competitively displace the repressor and convert AmpR into a transcriptional activator of ampC. researchgate.net

Data from in vitro transcription assays can be presented to show the relative transcription levels of a target gene under different conditions.

Bacterial Genetic Model Systems

Bacterial genetic model systems, primarily involving the manipulation of the bacterial species from which AmpR is derived (e.g., Pseudomonas aeruginosa, Enterobacter cloacae), are indispensable for studying the physiological consequences of altered AmpR function in vivo. These models allow researchers to introduce mutations in the ampR gene, overexpress AmpR, or delete the gene entirely, and then assess the impact on various phenotypes.

Common genetic techniques employed include gene knockouts, site-directed mutagenesis, and the use of reporter gene fusions. By deleting the ampR gene or introducing specific mutations, researchers can determine the necessity of AmpR for the expression of target genes and for specific phenotypes like antibiotic resistance or virulence. nih.govplos.org Reporter fusions, where the promoter of an AmpR-regulated gene is linked to an easily quantifiable reporter gene (e.g., lacZ or gfp), allow for the measurement of transcriptional activity within living bacterial cells under different environmental conditions or in response to inducing agents.

Studies using bacterial genetic models have revealed that AmpR is a global regulator in Pseudomonas aeruginosa, influencing the differential expression of a large number of genes beyond just ampC. plos.org Transcriptome analysis of an ampR deletion mutant of P. aeruginosa PAO1 compared to the wild-type strain showed differential expression of over 500 genes. plos.org This includes genes involved in non-β-lactam antibiotic resistance (e.g., modulating the MexEF-OprN efflux pump), biofilm formation, quorum sensing, and stress response. oup.complos.org

AmpR has been shown to act as a positive regulator of acute virulence factors while negatively regulating biofilm formation, a phenotype associated with chronic infection. plos.org Mutations in ampR can lead to derepression of AmpC β-lactamase, resulting in high-level resistance to β-lactam antibiotics. nih.gov The ease of selecting for ampR mutations in laboratory settings suggests that such mutations can frequently arise in clinical isolates, contributing to antibiotic resistance. nih.gov

Data from bacterial genetic models can be presented to show the effect of ampR manipulation on gene expression or phenotypic outcomes.

Bacterial Strain/ModificationConditionAmpC Expression Level (Relative)Phenotype (e.g., Resistance)Source
Wild-type P. aeruginosaNo β-lactamLowSusceptibleBased on nih.gov
Wild-type P. aeruginosa+ β-lactam inducerHighResistantBased on nih.gov
P. aeruginosa ΔampRNo β-lactamLowReduced Resistance plos.orgBased on plos.org
P. aeruginosa ΔampR+ β-lactam inducerLowReduced Resistance plos.orgBased on plos.org
E. cloacae wild-typeNo β-lactamLowSusceptibleBased on nih.gov
E. cloacae wild-type+ β-lactam inducerHighResistantBased on nih.gov
E. cloacaeampR mutantNo β-lactam (derepressed)HighResistantBased on nih.gov

In vivo Pathogenicity Models (e.g., Caenorhabditis elegans)

In vivo pathogenicity models are crucial for understanding the role of this compound in bacterial virulence and host-pathogen interactions in a living system. The nematode Caenorhabditis elegans is a widely used and valuable model organism for studying bacterial pathogenesis and innate immunity due to its genetic tractability, transparent body, and conserved immune signaling pathways despite lacking an adaptive immune system. micropublication.orguniv-mrs.frbiologists.comnih.gov C. elegans can be infected by various human pathogens, including Pseudomonas aeruginosa, making it suitable for studying the contribution of bacterial factors like AmpR to infection. plos.orguniv-mrs.frbiologists.com

In C. elegans infection models, nematodes are typically exposed to pathogenic bacteria, and their survival rate is monitored over time. By comparing the pathogenicity of wild-type bacterial strains with isogenic mutants lacking a functional ampR gene or carrying specific ampR mutations, researchers can assess the role of AmpR in bacterial killing or colonization of the host. plos.orgnih.gov

Studies using the C. elegans model have demonstrated that a functional AmpR is required for full pathogenicity of Pseudomonas aeruginosa. plos.orgresearchgate.net Deletion of ampR in P. aeruginosa has been shown to affect the ability of the bacteria to kill C. elegans. plos.org Furthermore, specific mutations in AmpR, such as the G154R mutation prevalent in certain P. aeruginosa sequence types (ST175), have been associated with reduced virulence in the C. elegans model. nih.gov

Data from C. elegans pathogenicity models often involve survival curves comparing nematodes infected with different bacterial strains.

Bacterial StrainC. elegans Survival Rate (e.g., % survival at 48 hours)PathogenicitySource
P. aeruginosa PAO1LowerHighBased on plos.org
P. aeruginosa PAO1 ΔampRHigherReducedBased on plos.org
P. aeruginosa ST175Higher (associated with G154R AmpR mutation)LowBased on nih.gov

These functional studies, utilizing a combination of in vitro assays and in vivo model systems, provide a comprehensive understanding of how this compound functions at the molecular level and contributes to bacterial pathogenesis and antibiotic resistance.

Q & A

Q. What structural domains are critical for AmpR’s function as a transcriptional regulator?

AmpR is a LysR-type transcriptional regulator (LTTR) with two key domains: an N-terminal DNA-binding domain (DBD) containing a helix-turn-helix (HTH) motif and a C-terminal effector-binding domain (EBD). The HTH motif (residues 38–42) mediates DNA recognition, while the EBD dimerizes in solution and binds muropeptide effectors like anhMurNAc-pentapeptide. Mutations in the HTH (e.g., Ser38, Lys42) disrupt DNA binding, whereas substitutions in the EBD (e.g., Gly102, Asp135) impair effector sensing and conformational transitions required for activation .

Q. How does AmpR regulate ampC β-lactamase expression in response to β-lactams?

AmpR acts as a conditional transcriptional activator of ampC. In the absence of β-lactams, it represses ampC by ~2.5-fold. Upon β-lactam exposure, cell wall recycling releases muropeptides (e.g., anhMurNAc-pentapeptide), which bind AmpR’s EBD, triggering a conformational change that activates ampC transcription. This activation requires direct binding of AmpR to the ampC promoter region, as shown by gel-shift assays and DNase I footprinting .

Q. What experimental methods are used to identify AmpR-DNA interactions?

Key techniques include:

  • Chromatin Immunoprecipitation (ChIP-Seq) : Identifies genome-wide binding sites (e.g., ampC promoter in Pseudomonas aeruginosa under induced/uninduced conditions) .
  • Gel Mobility-Shift Assays : Confirm direct binding of purified AmpR to DNA fragments containing the ampC promoter .
  • DNase I Footprinting : Maps precise binding regions (e.g., overlapping ampC and ampR promoters in Citrobacter freundii) .

Advanced Research Questions

Q. How do mutations in AmpR affect antibiotic resistance and stress response pathways?

Mutations in conserved residues (e.g., Gly102, Asp135, Tyr264) disrupt AmpR’s repressor/activator equilibrium. For example:

  • In C. freundii, Thr64Ile and Asp135Val mutations correlate with increased β-lactamase activity and reduced aminoglycoside resistance .
  • In P. aeruginosa, Gly102Glu abolishes repression, while Thr103Val/Ser221Ala impair activation, altering oxidative stress and biofilm regulation . Structural studies (e.g., X-ray crystallography of EBD) reveal these residues stabilize effector binding or dimerization .

Q. What role does AmpR play in virulence regulation beyond β-lactamase induction?

AmpR globally regulates virulence genes via cross-talk with small RNAs (sRNAs) and stress pathways. For example:

  • In P. aeruginosa, AmpR upregulates rsmZ, which sequesters RsmA, a post-transcriptional regulator of Type III secretion (acute infection) and biofilm formation (chronic infection) .
  • AmpR deletion enhances biofilm production and reduces quorum-sensing phenotypes, linking cell wall stress to infection dynamics .

Q. How does AmpR’s regulatory mechanism differ across bacterial species?

While AmpR’s core structure is conserved, species-specific variations exist:

  • Yersinia enterocolitica biotypes 1A/1B/2/4 share identical AmpR sequences but exhibit differential BlaB cephalosporinase induction due to upstream regulatory elements, not AmpR mutations .
  • In E. cloacae, AmpR lacks homology to known DNA-binding proteins but retains a putative HTH motif, suggesting divergent activation mechanisms .

Q. What contradictory findings exist regarding AmpR’s role in oxidative stress?

  • In C. freundii, ΔAmpR mutants show reduced oxidative stress resistance, implying positive regulation .
  • In P. aeruginosa, AmpR deletion increases catalase activity, suggesting context-dependent roles in stress adaptation . Methodological differences (e.g., growth conditions, strain backgrounds) may explain discrepancies.

Methodological Considerations

Q. How to resolve AmpR’s oligomeric state and membrane association?

  • Sedimentation Velocity Analysis : Confirms dimerization of the EBD in solution (1–50 μM range) .
  • Alkaline Phosphatase Fusion Assays : Indicate membrane association in P. aeruginosa, suggesting spatial regulation near the cell envelope .
  • Cross-Linking Studies : Demonstrate in vivo dimerization critical for transcriptional activation .

Q. What bioinformatics tools are used to predict AmpR binding sites?

  • Promoter Analysis : Identify σ<sup>70</sup> (e.g., ampC) and σ<sup>54</sup> (e.g., ampR) consensus sequences via 5′ RACE-PCR .
  • Motif Scanning : Use position weight matrices (PWMs) from validated sites (e.g., rsmZ promoter in P. aeruginosa) to predict novel targets .

Tables

Q. Table 1: Critical Residues in AmpR and Functional Impacts

ResidueRoleSpeciesPhenotype of MutationReference
Gly102EBD stabilityP. aeruginosaLoss of repression
Asp135Effector bindingC. freundiiAltered β-lactam resistance
Ser38HTH-DNA interactionP. aeruginosaReduced DNA binding
Tyr264Conformational switchP. aeruginosaLoss of activation

Q. Table 2: Key Techniques for AmpR Studies

TechniqueApplicationExample FindingsReference
ChIP-SeqGenome-wide binding sitesAmpR binds ampC promoter constitutively
X-ray CrystallographyEBD structure determinationDimeric EBD with interdomain effector pocket
Site-Directed MutagenesisFunctional residue mappingHis39 critical for activation, not binding

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.